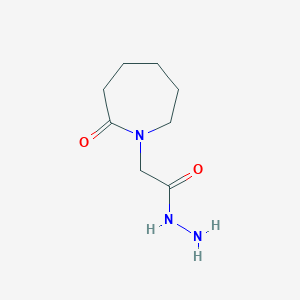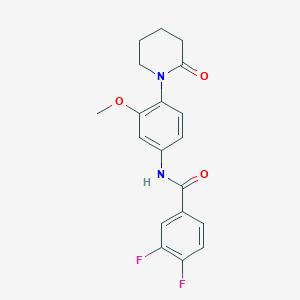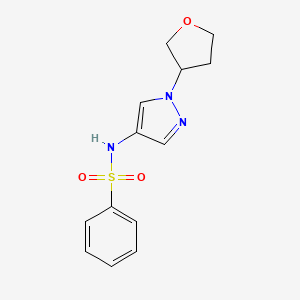![molecular formula C23H15F2N3O B2529405 1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-70-0](/img/structure/B2529405.png)
1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its interesting photophysical properties. The pyrazoloquinoline core is a fused heterocyclic structure that has been extensively studied due to its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as molecular sensors due to its fluorescent properties .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazole ring fused to the quinoline moiety. While the provided data does not include the specific synthesis of "1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline," similar compounds have been synthesized through various methods, including catalytic reduction and cyclocondensation reactions . These methods often yield a range of substituted derivatives, which can be further modified to introduce different functional groups, such as methoxy or trifluoromethyl groups, to alter the compound's physical and chemical properties .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the planarity of the pyrazoloquinoline core and the degree of twist of the substituents attached to this core. For instance, in a structurally related molecule, "1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline," the core is nearly planar, and the phenyl substituents are twisted at specific angles, which can influence the molecule's stacking behavior in the solid state and its photophysical properties .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can participate in various chemical reactions, including electrophilic substitutions and cycloadditions, due to the reactive sites on the heterocyclic rings. These reactions can be utilized to introduce or modify substituents, thereby tuning the electronic properties of the molecules for specific applications . The presence of functional groups such as methoxy or carboethoxy can also influence the solvatochromic behavior of these compounds, which is essential for their use in sensing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit solvatochromism, which is the change in color with the polarity of the solvent, indicating strong electron transfer effects within the molecule . The photoluminescent and electroluminescent properties of these derivatives make them suitable for use in OLEDs, where they can emit light in various spectral regions, from blue to green, depending on the substituents and the matrix in which they are doped . Additionally, the introduction of substituents like trifluoromethyl groups can impact the cytotoxicity of these compounds, which is an important consideration for their potential biomedical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Condensed Heterotricycles Synthesis : This compound is part of a broader category of pyrazoloquinoline derivatives that have been synthesized through various chemical processes, including reduction, thermal cyclization, and aminoalkylation, to explore their chemical properties and potential applications in material science and organic synthesis (Nagarajan & Shah, 1992).
Supramolecular Aggregation : Research on dihydrobenzopyrazoloquinolines, which are structurally related to the target compound, has shown the effect of substitution on the dimensionality of supramolecular aggregation. These studies are crucial for understanding the molecular interactions and designing new materials with desired properties (Portilla et al., 2005).
Optical and Electronic Properties
Optical Absorption Measurements : The optical properties of pyrazoloquinoline derivatives have been studied extensively, revealing that substitutions on the molecule can significantly affect its absorption spectra. This research contributes to the development of organic fluorescent materials for potential applications in light-emitting devices (Kościen et al., 2003).
Material Science Applications
Corrosion Inhibition : Quinoxaline derivatives, including those structurally related to the target compound, have demonstrated potential as corrosion inhibitors for mild steel in acidic medium. These findings highlight the compound's relevance in protecting materials against corrosion, which is vital for industrial applications (Saraswat & Yadav, 2020).
Zukünftige Richtungen
The future directions for this compound would likely involve further studies to determine its potential uses, particularly in medicinal chemistry. Quinoline derivatives have been extensively studied for their pharmacological activities, and this compound could potentially be a candidate for future drug development .
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-16-8-9-20-17(12-16)23-18(13-26-20)22(14-5-3-2-4-6-14)27-28(23)21-10-7-15(24)11-19(21)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOOOTYOFJKUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)



![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)



![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)
